![molecular formula C15H10F4N2O2 B14002665 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide CAS No. 88011-76-1](/img/structure/B14002665.png)
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a fluoro group and a trifluoromethylphenyl carbamoyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)benzamide
- 2-fluoro-4-(trifluoromethyl)benzonitrile
- 4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide stands out due to its unique combination of fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88011-76-1 |
|---|---|
Molecular Formula |
C15H10F4N2O2 |
Molecular Weight |
326.24 g/mol |
IUPAC Name |
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C15H10F4N2O2/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-10-7-5-9(6-8-10)15(17,18)19/h1-8H,(H2,20,21,22,23) |
InChI Key |
OQHMODCPAAHTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
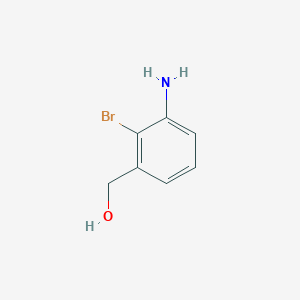

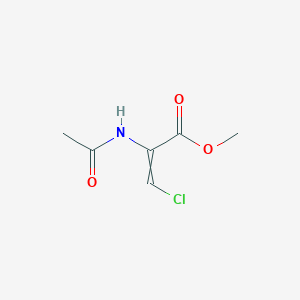
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)


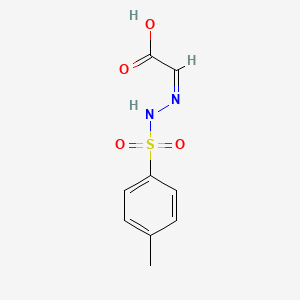
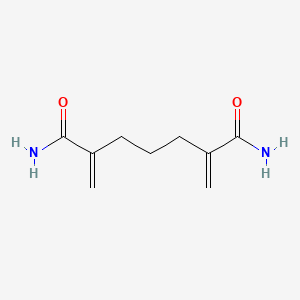
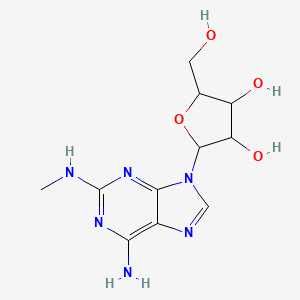
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
